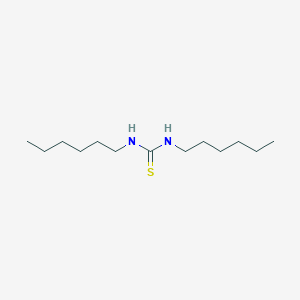

1,3-Dihexylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJFWJNIQDCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175298 | |

| Record name | 1,3-(Dihexyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21071-28-3 | |

| Record name | N,N′-Dihexylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21071-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-(Dihexyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-(Dihexyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(dihexyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dihexylthiourea and Analogues

Established Synthetic Pathways for Symmetrical Thioureas

The preparation of symmetrical thioureas like 1,3-dihexylthiourea predominantly involves the reaction of a primary amine with a source of a thiocarbonyl group.

Reactions Involving Primary Amines and Carbon Disulfide

A prevalent and efficient method for synthesizing symmetrical thioureas is the reaction of primary amines with carbon disulfide. organic-chemistry.orgacs.org This approach is effective for aliphatic primary amines, leading to the formation of various di- and trisubstituted thiourea (B124793) derivatives. organic-chemistry.org The reaction can be promoted by various catalysts or conditions. For instance, the reaction between primary amines and carbon disulfide can be facilitated by alkyl isocyanides in ethanol (B145695) at room temperature, yielding symmetrical thiourea derivatives in high yields. tandfonline.com

The mechanism of this reaction involves the initial addition of the amine to carbon disulfide, which forms a carbodithioic acid intermediate. tandfonline.com This intermediate then reacts further to produce the thiourea. The process has been shown to be compatible with both aromatic and aliphatic amines. tandfonline.com

In some variations, the reaction is carried out in an aqueous medium. A simple condensation between amines and carbon disulfide in water provides an efficient route to symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgacs.org This method proceeds through a xanthate intermediate. acs.org Another approach utilizes a ZnO/Al2O3 composite as a heterogeneous and reusable catalyst for the reaction of amines and carbon disulfide at elevated temperatures. tandfonline.com

Alternative Reagents and Conditions in Thiourea Synthesis

Beyond carbon disulfide, other reagents can be employed for the synthesis of thioureas. Historically, hazardous reagents like thiophosgene (B130339) and isothiocyanates were used. tandfonline.com However, modern methods strive for safer alternatives. organic-chemistry.org

One such alternative involves the use of thiocarbamoyl benzotriazoles, which are considered safe and easy-to-handle equivalents of isothiocyanates. rsc.orgrsc.org These can be converted to N-monosubstituted thioureas through vapor digestion synthesis under an ammonia (B1221849) atmosphere. rsc.orgrsc.org

Another approach utilizes carbamoylimidazolium and thiocarbamoylimidazolium salts as novel reagents. organic-chemistry.org These salts are effective N,N-disubstituted carbamoylating and thiocarbamoylating agents, reacting with amines in high yields. organic-chemistry.org The use of N,N'-di-Boc-substituted thiourea, activated by trifluoroacetic acid anhydride, serves as a mild thioacylating agent for the synthesis of various thiocarbonyl compounds. organic-chemistry.org

Furthermore, the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides an atom-economic pathway to thioureas at ambient temperatures. organic-chemistry.org The combination of sulfur and chloroform (B151607) can also be used to generate a thiocarbonyl surrogate for the synthesis of thioureas. organic-chemistry.org

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for thiourea synthesis. These "green" approaches focus on using less toxic reagents, milder reaction conditions, and more sustainable solvents.

A notable green method involves conducting the synthesis in an aqueous medium, which avoids the use of volatile organic compounds (VOCs). organic-chemistry.orgacs.org The "on-water" reaction of isocyanates or thioisocyanates with amines is a facile and sustainable process for producing unsymmetrical thioureas, with simple product isolation through filtration and the potential for water recycling. acs.org The synthesis of symmetrical thioureas from primary amines and carbon disulfide has also been successfully demonstrated in hot water without a catalyst. tandfonline.com

Another green strategy is the use of deep eutectic solvents (DESs). An efficient process has been developed using a choline (B1196258) chloride/tin(II) chloride system, which acts as both a green catalyst and the reaction medium for the synthesis of monosubstituted thioureas from thiourea itself. rsc.org This DES can be recovered and reused multiple times without significant loss of activity. rsc.org Hydrophobic deep eutectic solvents (HDESs) are also being explored as greener substitutes for conventional extraction media in these processes. researchgate.netmdpi.com

Mechanochemical methods, such as ball milling, offer a solvent-free approach to thiourea synthesis. rsc.orgrsc.org For example, the reaction of thiocarbamoyl benzotriazoles with ammonia generated in situ from an ammonium (B1175870) chloride/sodium carbonate mixture under ball-milling conditions yields primary thioureas in near-quantitative yields with a water-based workup. rsc.orgrsc.org Ultrasound-assisted synthesis is another energy-efficient method that can promote the formation of thioureas in shorter reaction times at room temperature. nih.gov

A patented green synthesis method describes the one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride or its substituted derivatives and a primary amine at temperatures between 65-100°C. google.com This method boasts easily available, low-toxicity raw materials and convenient product separation. google.com

Optimization of Reaction Parameters for Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of N-alkyl thioureas from ammonium thiocyanate (B1210189) and an alkyl amine, two methods were optimized. Method I involved the reaction in the presence of hydrochloric acid, while Method II used benzoyl chloride followed by amine addition and subsequent base hydrolysis. researchgate.net Both methods were shown to provide a high degree of conversion and product purity. researchgate.net

The choice of solvent can significantly impact the reaction. While traditional syntheses may use organic solvents like ethanol, greener alternatives like water or deep eutectic solvents are being explored. tandfonline.comrsc.org For example, the synthesis of this compound has been reported with a 90% yield in an aqueous medium. amazonaws.com

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. tandfonline.com For example, the Zn-catalyzed synthesis of symmetric thioureas occurs at room temperature for aliphatic amines. tandfonline.com

The catalyst system also plays a vital role. The use of a zinc catalyst has been shown to be effective for the synthesis of thiourea derivatives from primary amines and carbon disulfide under modest reaction conditions. tandfonline.com In other systems, the optimization of catalyst loading is essential for achieving the desired outcome. alfa-chemistry.com

The following table provides an example of reaction conditions for the synthesis of this compound:

| Reactants | Solvent | Temperature | Yield | Reference |

| Hexylamine (B90201), Carbon Disulfide | Aqueous Medium | Not Specified | 90% | amazonaws.com |

Further optimization might involve exploring different molar ratios of reactants, reaction times, and purification methods to achieve the highest possible yield and purity of this compound. mdpi.comcup.edu.cn

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Dihexylthiourea

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. carleton.eduuol.de

While a specific crystal structure of 1,3-Dihexylthiourea is not detailed in the reviewed literature, the molecular geometry can be inferred from studies on analogous N,N'-disubstituted thioureas. The core thiourea (B124793) moiety (N-C(S)-N) is generally planar. In many substituted thioureas, the conformation of the two N-H bonds is observed to be anti to each other. nih.gov For instance, in the crystal structure of 3-acetyl-1-(2,4-dimethylphenyl)thiourea, the N-H bonds adopt an anti conformation. nih.gov The hexyl groups attached to the nitrogen atoms in this compound are flexible alkyl chains, and their conformation would be influenced by packing forces within the crystal lattice to minimize steric hindrance.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. nih.gov In thiourea derivatives, hydrogen bonding is a dominant force that directs the supramolecular assembly. csic.esrsc.org The most common interaction involves the N-H group acting as a hydrogen bond donor and the sulfur atom of the thiocarbonyl group acting as an acceptor. This N-H···S hydrogen bond frequently leads to the formation of centrosymmetric dimeric rings, specifically the R₂²(8) graph-set motif. nih.govscielo.org.mx

A detailed quantitative and qualitative analysis of these intermolecular contacts can be achieved through Hirshfeld surface analysis. mdpi.comrsc.org This computational method maps the regions of close contact between neighboring molecules in a crystal. mdpi.com For thiourea derivatives, a Hirshfeld surface analysis typically reveals the following significant contributions to crystal packing:

H···H interactions: These contacts, involving the hydrogen atoms on the alkyl chains, usually account for the largest portion of the Hirshfeld surface, reflecting the organic nature of the molecule. tubitak.gov.trnih.gov

S···H/H···S interactions: These represent the crucial N-H···S hydrogen bonds and other contacts involving sulfur, which are key to the stability of the crystal structure. rsc.orgnih.gov

The Hirshfeld surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, as well as shape index and curvedness, which provide insights into π-π stacking interactions if aromatic rings were present. mdpi.comtubitak.gov.tr

Molecular Geometry and Conformational Analysis of Thiourea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution.

The structure of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, characteristic broad singlet signals for the hydrogen atoms attached to the nitrogen atoms of the thiourea moiety are typically observed; for N-H groups attached to alkyl chains, these signals appear between 5.50 and 8.50 ppm. mdpi.com The ¹³C NMR spectrum is particularly diagnostic for thioureas, with the thiocarbonyl (C=S) carbon resonating in a distinctive downfield region, generally between 178 and 184 ppm. mdpi.comresearchgate.net

Specific spectral data for this compound has been reported as follows:

| ¹H NMR Data for this compound |

| Chemical Shift (δ) in ppm |

| 0.89 (t, 6H, J = 6.6Hz) |

| 1.29-1.35 (m, 12H) |

| 1.53 (m, 4H) |

| 3.34 (m, 4H) |

| 5.80 (br s, 2H) |

Source: amazonaws.com

| ¹³C NMR Data for Thiourea Derivatives |

| Chemical Shift (δ) in ppm |

| ~180.0 |

| ~45.0 |

| ~31.4 |

| ~29.3 |

| ~26.6 |

| ~22.5 |

| ~13.9 |

Note: The C=S shift is a general range for thioureas. mdpi.com The alkyl chain shifts are based on closely related compounds. amazonaws.com

Beyond simple structural confirmation, advanced NMR experiments can provide insight into dynamic processes. The dynamic nature of the thiourea bond has been demonstrated through exchange reactions. A study showed that heating 1-hexyl-3-isopropyl-thiourea resulted in a self-exchange reaction that produced this compound and 1,3-diisopropylthiourea (B146723). nih.gov This type of chemical exchange can be monitored using techniques like gas chromatography or in-situ NMR spectroscopy (e.g., variable-temperature NMR). nih.gov Such studies allow for the determination of reaction kinetics and activation energies, providing deeper mechanistic understanding of the bond's dynamic character. nih.gov

1H NMR and 13C NMR Chemical Shift Analysis in Substituted Thioureas

Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound, key vibrational bands have been identified. The spectrum shows characteristic absorptions that confirm the presence of the thiourea functional group.

| FT-IR Spectral Data for this compound |

| Frequency (cm⁻¹) |

| 3260 |

| ~2900 |

| 1555 |

| ~1200-1300 |

Source: amazonaws.comajol.info

No specific data for the electronic spectroscopy (UV-Visible) of this compound was found in the reviewed sources.

Characterization of Key Functional Groups (e.g., N-H Stretching Vibrations) in this compound

The structural elucidation of this compound relies heavily on spectroscopic techniques that can identify its key functional groups. Fourier Transform Infrared (FTIR) spectroscopy is a principal method for this purpose, providing distinct vibrational information about the molecule's covalent bonds.

The most characteristic feature in the FTIR spectrum of a secondary thiourea like this compound is the N-H stretching vibration. mpg.de This vibration is highly sensitive to the molecular environment, particularly hydrogen bonding. mpg.de For N,N'-disubstituted thioureas, the N-H stretching band typically appears in the region of 3200-3400 cm⁻¹. researchgate.net In the case of analogous compounds like 1,3-diphenylthiourea, a strong band is observed around 3217 cm⁻¹, which is redshifted from calculated values, indicating a weakening of the N-H bond due to intermolecular hydrogen bonding where the proton interacts with the sulfur atom of a neighboring molecule. researchgate.net The presence of strong hydrogen bonding can cause this band to be broad. mpg.de

In addition to the N-H group, the hexyl chains of this compound produce characteristic C-H stretching vibrations. These are typically observed in the 2800–3000 cm⁻¹ range. uomustansiriyah.edu.iq Specifically, the asymmetric and symmetric stretching modes of the methylene (B1212753) (CH₂) groups in the alkyl chains are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. uomustansiriyah.edu.iqasianpubs.org

Other important vibrations include the thioamide bands, which are complex and result from the coupling of N-H bending, C-N stretching, and C=S stretching vibrations. The C=S stretching vibration itself is less polar than a C=O bond and is typically found in the 1050-1200 cm⁻¹ range, though it can be coupled with other vibrations. researchgate.net

The following table summarizes the expected key FTIR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | ~3200 - 3400 | Sensitive to hydrogen bonding; may appear as a broad band. mpg.deresearchgate.net |

| C-H (Alkyl) | Asymmetric/Symmetric Stretching | ~2850 - 2960 | Arises from the two hexyl chains. uomustansiriyah.edu.iq |

| Thioamide I | N-H Bending / C-N Stretching | ~1590 - 1620 | A mixed vibration characteristic of the thiourea core. akjournals.com |

| C-N | Stretching | ~1090 | Associated with the bond between the hexyl group and nitrogen. akjournals.com |

| C=S | Stretching | ~1050 - 1200 | The position can be influenced by coupling effects. researchgate.net |

Mass Spectrometry (MS) and Gas Chromatography (GC) Coupling

The combination of Gas Chromatography (GC) and Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio (m/z) of the resulting ions. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the m/z value to four or more decimal places. libretexts.org This precision is possible because the exact mass of an isotope is not an integer value (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da). libretexts.org

For this compound, the molecular formula is C₁₃H₂₈N₂S. By summing the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S), its monoisotopic mass can be calculated with high precision. This allows it to be distinguished from other potential molecular formulas that have the same nominal mass. youtube.compressbooks.pub

The table below illustrates how HRMS can differentiate this compound from other chemical formulas with the same nominal mass of 244.

| Molecular Formula | Nominal Mass (u) | Exact Monoisotopic Mass (u) |

| C₁₃H₂₈N₂S | 244 | 244.1997 |

| C₁₂H₂₄N₄O | 244 | 244.1950 |

| C₁₅H₂₈O₂ | 244 | 244.2089 |

| C₁₀H₂₀N₂O₄ | 244 | 244.1427 |

| C₁₆H₃₂N | 244 | 244.2535 |

The ability to measure a mass that corresponds to the calculated exact mass of C₁₃H₂₈N₂S within a very low tolerance (typically <5 ppm) provides definitive confirmation of the molecular formula. pg.edu.pl

Application of GC-MS for Reaction Monitoring and Product Analysis of Thiourea Transformations

GC-MS is exceptionally well-suited for monitoring the progress of chemical reactions involving thiourea derivatives and for analyzing the final product mixtures. tandfonline.com Its high sensitivity and separation capabilities allow for the tracking of reactants, intermediates, and products over time.

A practical application is seen in the monitoring of dynamic exchange reactions in thiourea-based polymers. In one study, a model system involving the self-exchange reaction between 1-hexyl-3-isopropylthiourea molecules was expected to produce this compound and 1,3-diisopropylthiourea. nih.gov Gas chromatography was successfully used to monitor the progress of this transformation by detecting the formation of 1,3-diisopropylthiourea, thereby confirming that the exchange reaction was occurring. nih.gov

In the synthesis of new thiourea derivatives, GC-MS is routinely used to confirm the identity of the final products. tandfonline.com The retention time of a peak in the chromatogram gives an initial indication of the compound, while the corresponding mass spectrum serves as a chemical fingerprint. The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions that are specific to the molecule's structure. For this compound, fragmentation would likely occur at the C-C bonds within the hexyl chains and adjacent to the thiourea core, producing a characteristic pattern.

The following table outlines a hypothetical GC-MS analysis for the characterization of synthesized this compound.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| Hexylamine (B90201) (Reactant) | 5.2 | 101 (M⁺), 86, 58, 30 | Starting material |

| This compound | 15.8 | 244 (M⁺), 187, 159, 116, 85 | Desired Product |

| Unidentified Byproduct | 17.1 | 345 (M⁺), 288, 116 | Impurity |

This approach allows chemists to assess the purity of the synthesized compound and identify byproducts, making GC-MS an indispensable tool in the study of thiourea transformations. researchgate.neticm.edu.pl

Coordination Chemistry of 1,3 Dihexylthiourea As a Ligand

Ligand Design Principles and Coordination Modes of Thioureas

The versatility of thiourea-based ligands in coordination chemistry stems from their unique structural features, particularly the presence of multiple potential donor atoms. tandfonline.commdpi.com This allows for a variety of coordination modes, which can be tuned by modifying the substituents on the nitrogen atoms.

S- and N-Donor Atom Capabilities

Thiourea (B124793) derivatives are classic examples of ambidentate ligands, possessing both soft (sulfur) and hard (nitrogen) donor atoms. tandfonline.com The sulfur atom of the thiocarbonyl group (C=S) is considered a soft donor site, readily interacting with soft metal acids like Pt(II), Pd(II), and Au(III) according to the Hard and Soft Acids and Bases (HSAB) principle. arabjchem.org Coordination typically occurs through the sulfur atom, which acts as a neutral, monodentate ligand. mdpi.com This M-S bond is the most common coordination mode for simple thioureas. tandfonline.com

The nitrogen atoms are considered hard donor sites. While less common for monodentate coordination, they play a crucial role in the formation of chelate rings. acs.org The acidity of the N-H protons can be influenced by the electronic effects of the substituents and the solvent environment. mdpi.com Deprotonation of one or both N-H groups can occur, particularly in the presence of a base, leading to anionic ligands that can coordinate through nitrogen. tandfonline.com In 1,3-dihexylthiourea, the electron-donating nature of the two hexyl groups slightly increases the electron density on the nitrogen and sulfur atoms compared to unsubstituted thiourea.

Bidentate Chelation and Denticity Considerations in Thiourea Complexes

Beyond simple monodentate S-coordination, thioureas can exhibit more complex bonding, including bidentate chelation. The most common chelation mode involves one sulfur and one nitrogen atom (S,N-bidentate), which forms a stable four-membered metallacycle. tandfonline.commdpi.com This mode typically requires the deprotonation of the coordinating nitrogen atom, resulting in a monoanionic ligand. waikato.ac.nz

The potential coordination modes for a symmetrically substituted thiourea like this compound are summarized below.

| Coordination Mode | Description | Donor Atoms | Ligand Charge |

| Monodentate | The ligand binds to the metal center through a single atom. | S | Neutral |

| Bidentate Chelate | The ligand binds to the metal center through two atoms, forming a ring. | S, N | Anionic (-1) |

| Bridging | The ligand connects two or more metal centers. | S | Neutral |

Table 1: Potential Coordination Modes of this compound.

For this compound, the two nitrogen atoms are chemically equivalent, simplifying the potential isomerism compared to asymmetrically substituted thioureas. The steric bulk of the hexyl groups can also play a role, potentially influencing the geometry of the resulting complex and favoring less crowded arrangements. mdpi.com

Complexation with Transition Metals

The reaction of this compound with soft transition metals, such as the platinum group metals and gold, leads to the formation of stable coordination compounds. The nature of these complexes is highly dependent on the metal ion, its oxidation state, and the reaction conditions.

Synthesis and Characterization of Metal-Thiourea Complexes (e.g., Pt(II), Pd(II), Au(III))

The synthesis of metal complexes with thiourea ligands is generally straightforward. A common method involves the reaction of a metal salt precursor with the thiourea ligand in a suitable solvent. jcchems.com For instance, square planar Pt(II) and Pd(II) complexes can be prepared by reacting ligands like this compound with precursors such as [MCl2(cod)] (where M = Pt, Pd; cod = 1,5-cyclooctadiene) or K2[MCl4]. rsc.org Gold(III) complexes can be synthesized from precursors like [AuCl(tht)] (tht = tetrahydrothiophene). unizar.es The presence of a base is often required to facilitate deprotonation for S,N-bidentate chelation. mdpi.com

The resulting complexes are characterized by a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency. mdpi.com This indicates a weakening of the C=S double bond and a strengthening of the C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation, the chemical shifts of the protons and carbons near the coordination site are affected. For S-coordination, the ¹³C signal of the thiocarbonyl carbon (C=S) typically shifts downfield. mdpi.com

A summary of typical spectroscopic changes upon S-coordination in thiourea complexes is presented below.

| Spectroscopic Technique | Observation | Interpretation |

| IR Spectroscopy | Decrease in ν(C=S) stretch | Weakening of the C=S bond due to electron donation from sulfur to the metal. |

| IR Spectroscopy | Increase in ν(C-N) stretch | Increased double bond character of the C-N bonds. |

| ¹³C NMR Spectroscopy | Downfield shift of C=S signal | Deshielding of the thiocarbonyl carbon upon coordination. |

Table 2: General Spectroscopic Evidence for S-Coordination in Thiourea Complexes.

Stereochemical Aspects and Isomerism in Thiourea Coordination Compounds

Isomerism is a key feature of coordination chemistry. In complexes involving thiourea ligands, several types of isomerism can arise. For square planar complexes of the type [M(L)2X2], where L is a monodentate thiourea ligand like this compound and X is an anionic ligand (e.g., Cl⁻), cis and trans geometric isomers are possible.

In the case of asymmetrically substituted thioureas (RNHC(S)NHR'), bidentate S,N-coordination can lead to linkage isomerism, where the metal can bind to either of the two non-equivalent nitrogen atoms. tandfonline.comwaikato.ac.nz However, since this compound is a symmetrically substituted ligand, this type of linkage isomerism is not observed.

The stereochemistry of the final complex is often dictated by the electronic and steric properties of the ligands. For example, the trans effect, which describes the labilization of a ligand positioned trans to another ligand, is particularly strong in square planar Pt(II) and Au(III) chemistry. nih.gov The sulfur atom of thiourea has a significant trans effect, which can influence the substitution reactions during the synthesis of mixed-ligand complexes.

Theoretical Insights into Metal-Ligand Bonding

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the nature of the metal-ligand bond in thiourea complexes. arabjchem.orgresearchgate.net These theoretical studies can be used to:

Optimize Geometries: Predict the most stable molecular structures, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Analyze Bonding: Methods like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal. acs.orgresearchgate.net This typically shows a strong σ-donation from a sulfur lone pair orbital to a vacant d-orbital on the metal center.

Predict Reactivity: Calculate thermodynamic parameters, such as reaction energies and activation barriers, to predict the most favorable products and reaction pathways. waikato.ac.nz For example, DFT calculations have been used to determine the relative stability of different isomers. waikato.ac.nz

Theoretical studies confirm that the interaction between soft metals like Pt(II), Pd(II), and Au(III) and the thiourea ligand is dominated by the covalent character of the metal-sulfur bond. arabjchem.org The stability of these complexes is attributed to the effective orbital overlap between the sulfur donor and the metal acceptor orbitals. researchgate.net

Advanced Applications of 1,3 Dihexylthiourea in Materials and Chemical Processes

Role in Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are effective corrosion inhibitors, primarily by adsorbing onto a metal's surface to form a protective barrier. ijmer.commaterials.internationalmdpi.com Thiourea (B124793) and its derivatives, including 1,3-dihexylthiourea, are recognized for their potent inhibition capabilities, especially in acidic environments where they often outperform amine-based inhibitors. jmaterenvironsci.com The effectiveness of these compounds stems from their ability to block active corrosion sites, thereby preventing the electrochemical reactions that lead to metal degradation. jmaterenvironsci.comacs.org

Adsorption Behavior of Thiourea Derivatives on Metal Surfaces

The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface, a process that displaces water molecules and forms a protective film. acs.orgacs.org This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the inhibitor and the metal, and chemisorption, which involves the formation of a coordinate-type bond through electron sharing between the inhibitor and the metal. mdpi.com

The adsorption behavior of thiourea derivatives is heavily influenced by their molecular structure. acs.orgampp.org Key factors include:

Heteroatoms: The sulfur and nitrogen atoms in the thiourea core are the primary centers for adsorption due to their lone pair electrons. ijmer.comjmaterenvironsci.com The sulfur atom, in particular, is a strong electron donor and tends to adsorb strongly to metal surfaces. jmaterenvironsci.com

Adsorption Isotherms: The relationship between the concentration of the inhibitor and the extent of surface coverage is often described by adsorption isotherms like the Langmuir or Temkin models. jmaterenvironsci.comresearchgate.net Studies on various thiourea derivatives have shown that their adsorption typically follows the Langmuir isotherm, which assumes the formation of a monolayer on the metal surface. acs.orgresearchgate.net

The interaction between the inhibitor molecule and the metal surface effectively blocks active sites that would otherwise participate in anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.comacs.org

Formation and Stability of Protective Films

Upon adsorption, this compound and related compounds form a thin, protective film on the metal surface. researchgate.netijert.org The stability and effectiveness of this film are critical to the inhibitor's performance. The film acts as a physical barrier, isolating the metal from the corrosive environment and impeding the mass and charge transfer processes necessary for corrosion. acs.orgirowater.com

Electrochemical and Surface Science Methodologies for Inhibition Efficiency Assessment

The effectiveness of corrosion inhibitors like this compound is quantified using a variety of electrochemical and surface analysis techniques. These methods provide insight into the inhibition mechanism and the properties of the protective film.

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current. aip.org The data yields crucial parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of an inhibitor signifies a reduction in the corrosion rate. acs.org PDP curves can also identify whether an inhibitor is anodic, cathodic, or mixed-type. jmaterenvironsci.comresearchcommons.org Thiourea derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. jmaterenvironsci.comresearchgate.netaip.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface. acs.orgacs.org In a typical EIS experiment for a corrosion system, the data is presented as a Nyquist plot. acs.org An increase in the diameter of the semicircle on the Nyquist plot indicates an increase in the charge-transfer resistance (Rct), which is inversely proportional to the corrosion rate. materials.internationalacs.org A decrease in the double-layer capacitance (Cdl) suggests the adsorption of the inhibitor and the formation of a protective film. acs.orgresearchgate.net

Surface Analysis Techniques: Methods like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the metal surface. ijmer.comijert.org These techniques can confirm the formation of a smoother, protective film on the inhibited metal surface compared to the rough, corroded surface of an uninhibited sample. ijmer.com

The table below summarizes typical data obtained from electrochemical measurements for thiourea derivatives, illustrating their effect on corrosion parameters.

| Technique | Parameter | Observation in Presence of Thiourea Inhibitor | Implication |

| Potentiodynamic Polarization | Corrosion Current (icorr) | Decreases | Slower corrosion rate acs.org |

| Corrosion Potential (Ecorr) | Shifts slightly | Indicates mixed-type inhibition jmaterenvironsci.com | |

| Electrochemical Impedance Spectroscopy | Charge-Transfer Resistance (Rct) | Increases | Increased resistance to corrosion acs.orgnih.gov |

| Double-Layer Capacitance (Cdl) | Decreases | Formation of a protective film by adsorption acs.orgresearchgate.net |

Influence of Environmental Parameters on Inhibitive Performance of Thioureas

The performance of thiourea-based inhibitors is not static and can be significantly affected by environmental conditions.

Inhibitor Concentration: Generally, inhibition efficiency increases with the concentration of the thiourea derivative up to an optimal level. materials.internationalacs.orgaip.org Beyond this point, the efficiency may plateau as the metal surface becomes saturated with the inhibitor. ampp.org

Acid Concentration: In acidic media, the concentration of the acid can impact inhibitor performance. Higher acid concentrations can increase the aggressiveness of the environment, potentially reducing the effectiveness of the protective film. ijaet.org

Presence of Other Species: The presence of other ions or contaminants, such as chlorine, can compete with the inhibitor for adsorption sites on the metal surface, thereby reducing its protective capacity. ijaet.org

Integration in Deep Eutectic Solvents (DESs) for Extraction Chemistry

Beyond corrosion science, this compound finds application in the burgeoning field of green chemistry, specifically as a component of Deep Eutectic Solvents (DESs).

This compound as a Hydrogen Bond Donor (HBD) Component in Hydrophobic Deep Eutectic Solvents (HDESs)

Deep Eutectic Solvents are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. wikipedia.orgrsc.org When designed to be immiscible with water, they are termed Hydrophobic Deep Eutectic Solvents (HDESs) and represent a greener alternative to conventional volatile organic solvents for extraction processes. acs.orgnih.gov

This compound can function as a hydrogen bond donor in the formulation of HDESs. acs.orgmdpi.com The hydrogen atoms on the nitrogen atoms of the thiourea group can form strong hydrogen bonds with a suitable HBA, such as a quaternary ammonium (B1175870) salt or another compound like trioctylphosphine (B1581425) oxide (TOPO). wikipedia.orgmdpi.com The two long hexyl chains on the this compound molecule impart significant hydrophobicity to the resulting DES. acs.org

A notable example is the combination of this compound with TOPO, which creates an HDES that is effective for the liquid-liquid extraction of volatile fatty acids (VFAs) from aqueous solutions. acs.orgmdpi.com The stability of these thiourea-based HDESs over a wide pH range makes them particularly advantageous. acs.org The ability to tune the properties of HDESs by carefully selecting the HBD and HBA allows for the creation of designer solvents tailored for specific extraction applications. nih.govtue.nl

Design and Screening of HDES Systems Incorporating this compound

The design of effective HDESs for specific applications, such as the extraction of valuable compounds from aqueous solutions, involves a careful screening process of potential components. researchgate.net this compound has been identified as a potential component in the formation of HDESs, particularly for the extraction of organic species. researchgate.netresearchgate.net

In the design and screening of HDESs, a variety of hydrophobic components are evaluated for their ability to form a stable eutectic mixture. researchgate.net For instance, in a study screening over 100 combinations of 16 hydrophobic components, mixtures containing this compound were investigated for the liquid-liquid extraction of volatile fatty acids (VFAs). researchgate.netresearchgate.net The selection criteria for these components often include their potential for forming strong intermolecular interactions, which are crucial for the depression of the melting point and the stability of the resulting HDES. researchgate.net

Computational tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) can be employed to predict the eutectic behavior and extraction performance of various HBA and HBD combinations, including those with this compound. researchgate.net This computational screening allows for a more targeted experimental approach, saving time and resources. researchgate.net

Liquid-Liquid Extraction of Organic Species (e.g., Volatile Fatty Acids, Platform Chemicals) Using this compound-based HDESs

Volatile fatty acids (VFAs) are important platform chemicals that can be produced from the fermentation of organic waste. researchgate.netresearchgate.net However, their recovery from dilute aqueous fermentation broths presents a significant challenge. rsc.orgutwente.nl HDESs have emerged as promising solvents for the liquid-liquid extraction of VFAs. researchgate.netresearchgate.netresearchgate.netmdpi.com

Research has demonstrated that HDESs composed of this compound and a hydrogen bond acceptor like trioctylphosphine oxide (TOPO) are effective extractants for VFAs such as acetic, propionic, and butyric acids. researchgate.net These HDESs have shown good extraction performance and stability across a wide pH range. researchgate.net The extraction efficiency is often observed to increase with the hydrophobicity of the VFA, meaning longer-chain VFAs are extracted more effectively. researchgate.net

The mechanism of extraction is based on the favorable interactions between the VFA and the components of the HDES. researchgate.net However, it has been hypothesized that the strong inter-component interactions within the HDES, which are responsible for the eutectic formation, might slightly suppress the interactions required for VFA extraction. researchgate.net Despite this, these this compound-based HDESs have shown comparable or even higher extraction efficiencies than some conventional organic solvents. researchgate.net

| Volatile Fatty Acid | Extraction Efficiency (%) |

|---|---|

| Acetic Acid | Variable |

| Propionic Acid | Variable |

| Butyric Acid | Variable |

Optimization of HDES Composition and Molar Ratios for Extraction Efficiency

The extraction efficiency of an HDES is not only dependent on the choice of its components but also significantly on their molar ratio. mdpi.comresearchgate.net By adjusting the molar ratio of the HBA and HBD, the physicochemical properties and solvation capacity of the HDES can be fine-tuned to maximize the extraction of the target species. mdpi.com

For HDES systems containing this compound, studies have shown that varying the molar ratio of this compound to its partner, such as TOPO, can enhance the extraction performance for VFAs. researchgate.net Increasing the content of the active extracting component, like TOPO, in the eutectic mixture generally leads to improved extraction efficiency. researchgate.net This highlights the "designer" nature of HDESs, where their properties can be tailored for a specific purpose. researchgate.net

The optimization process typically involves preparing the HDES at various molar ratios and then performing single-stage extraction experiments with a model solution of the target compound. mdpi.com The composition that yields the highest extraction efficiency is then selected for further studies and applications. mdpi.com This systematic approach ensures that the HDES is formulated for optimal performance. mdpi.commdpi.com

Stability and Regeneration of this compound-based HDES Systems

For an extraction process to be economically viable and environmentally friendly, the stability and regenerability of the solvent are crucial. mdpi.com HDESs based on this compound have been shown to be stable over a wide pH range, which is a significant advantage for their application in various industrial processes. researchgate.net

The regeneration of the HDES after the extraction process is a key consideration. mdpi.com The goal is to recover the extracted solute and regenerate the HDES for reuse in subsequent extraction cycles. mdpi.com One common method for regenerating HDESs is vacuum evaporation or flashing, where the volatile extracted compounds are removed under reduced pressure, leaving the non-volatile HDES behind. mdpi.com

Contributions to Dynamic Polymer Systems

Dynamic polymers are a class of materials that possess dynamic covalent bonds, which can undergo reversible breaking and reformation in response to external stimuli such as heat or light. springernature.commdpi.com This unique characteristic allows these polymers to exhibit properties like reprocessability, self-healing, and shape-memory effects. springernature.commdpi.comresearchgate.net

Fabrication of Dynamic Thiourea Thermoset Polymers with this compound as a Component

Thermoset polymers, known for their robust mechanical properties and thermal stability, are traditionally difficult to recycle due to their permanently cross-linked network structure. springernature.comresearchgate.net The introduction of dynamic covalent bonds, such as thiourea bonds, into thermoset networks can impart reprocessability. springernature.comresearchgate.net

This compound can be incorporated as a component in the fabrication of dynamic thiourea thermoset polymers. researchgate.net These polymers are synthesized through reactions that form a cross-linked network containing thiourea linkages. springernature.com For example, a network can be formed through the condensation reaction of thiocarbonyldiimidazole with various amines, including those that would lead to the formation of this compound moieties within the polymer structure. springernature.comresearchgate.net

The presence of these dynamic thiourea bonds allows the thermoset to be reprocessed. springernature.comresearchgate.net When heated, the bonds can exchange, enabling the material to flow and be reshaped, similar to a thermoplastic. researchgate.net This approach offers a promising pathway towards more sustainable and recyclable thermoset materials. researchgate.netnih.gov

Investigation of Thiourea Exchange Reactions in Polymer Networks

The dynamic nature of thiourea bonds is central to the reprocessability of the corresponding polymer networks. springernature.comresearchgate.net The exchangeability of these bonds has been verified through model compound studies. researchgate.net For instance, the self-exchange reaction of a model compound like 1-hexyl-3-isopropyl-thiourea can be monitored to understand the kinetics and equilibrium of the exchange process. researchgate.net

In a polymer network containing different types of thiourea bonds (e.g., hindered and non-hindered), the exchange reactions can be initiated by heating. researchgate.net This exchange allows the polymer network to relax stress and rearrange its topology, which is the fundamental mechanism behind the material's ability to be reprocessed and self-heal. researchgate.netresearchgate.net The activation energy for these exchange reactions can be determined through kinetic studies at different temperatures. nih.gov

Chemical Strengthening of Thiourea-based Polymers through Controlled Transformations

A significant advancement in the lifecycle of thermoset polymers has been the development of methods for their chemical strengthening, allowing for upcycling and enhanced performance. Research has demonstrated that thiourea-based thermoset elastomers can be reprocessed to yield materials with improved mechanical properties. springernature.com This counteracts the typical trend where reprocessed thermosets exhibit deteriorated performance. springernature.comnih.gov The key to this enhancement lies in the controlled transformation of specific chemical bonds within the polymer network. springernature.com

The fundamental principle involves the selective conversion of hindered thiourea bonds into the corresponding urea (B33335) bonds. springernature.com This transformation is significant because urea bonds can form stronger hydrogen bonds compared to their thiourea counterparts. springernature.com The result is a material with enhanced mechanical performance, a proactive strategy that improves the polymer's intrinsic properties. springernature.com

This chemical strengthening is often achieved through an oxidation process. nih.gov When a thiourea-based polymer network is subjected to thermal treatment in the presence of air, the hindered thiourea moieties are converted to urea. nih.gov This transformation has a marked effect on the material's mechanical characteristics. For instance, a study on a specific thiourea-based network demonstrated a substantial increase in both modulus and strength after oxidation. nih.gov In contrast, thermal treatment in an inert atmosphere like nitrogen does not produce the same strengthening effect, highlighting that the transformation is an oxidative process. nih.gov

The dynamic nature of the thiourea bond is a critical prerequisite for these transformations and the reprocessability of the polymer. The exchangeability of these bonds was verified using a model compound, 1-hexyl-3-isopropyl-thiourea. nih.gov Upon heating, this compound undergoes a self-exchange reaction to reach equilibrium, yielding 1,3-diisopropylthiourea (B146723) and this compound. nih.gov This dynamic behavior, with a determined activation energy of 69.1 kJ/mol, allows the polymer network to be reshaped during reprocessing. springernature.comnih.gov

The controlled oxidation of the thiourea groups to urea groups leads to a significant enhancement in the polymer's mechanical properties. Research findings have quantified this improvement, as detailed in the table below.

Table 1: Mechanical Properties of a Thiourea-Based Polymer Before and After Oxidative Transformation

| Property | Original Material | After Oxidation (140 °C, 48h in air) |

|---|---|---|

| Young's Modulus | 0.74 MPa | 2.06 MPa |

| Tensile Strength | 0.96 MPa | 2.88 MPa |

Data sourced from research on the oxidation-induced conversion of hindered thiourea to urea in a network polymer. nih.gov

This process of intrinsic chemical strengthening presents a promising pathway for the upcycling of dynamic thiourea thermoset polymers, transforming them into stronger materials with enhanced performance for advanced applications. springernature.com

Mechanistic and Kinetic Investigations of 1,3 Dihexylthiourea Reactions

Elucidation of Reaction Mechanisms in Thiourea (B124793) Synthesis and Transformation

The synthesis of 1,3-disubstituted thioureas, including 1,3-dihexylthiourea, can be achieved through several established synthetic routes. A common method involves the reaction of amines with carbon disulfide. mdpi.com This process is believed to proceed through the transient formation of dithiocarbamates and isothiocyanates as key intermediates. mdpi.com Another prevalent strategy is the reaction of an amine with an isothiocyanate, a versatile method for producing unsymmetrical thioureas. researchgate.net

A specific method for generating thiourea linkages within polymer networks, which can be extrapolated to the synthesis of discrete molecules like this compound, involves reacting thiocarbonyldiimidazole with amines. nih.gov In this process, the thiocarbonyl group is transferred to the amine nucleophiles. For the synthesis of this compound, this would involve the reaction of thiocarbonyldiimidazole with two equivalents of n-hexylamine.

Table 1: Selected Synthesis Routes for 1,3-Disubstituted Thioureas This table is interactive. Click on the headers to sort.

| Precursors | Key Intermediates | Reaction Type | Reference |

|---|---|---|---|

| Primary Amine + Carbon Disulfide | Dithiocarbamate, Isothiocyanate | Condensation | mdpi.com |

| Primary Amine + Isothiocyanate | - | Addition | researchgate.net |

| Primary Amine + Thiocarbonyldiimidazole | - | Substitution | nih.gov |

| Urea (B33335) + Lawesson's Reagent | Four-membered C,O,P,S ring | Nucleophilic Substitution | bibliotekanauki.pl |

Beyond its synthesis, this compound is involved in significant chemical transformations. A key transformation is its participation in dynamic exchange reactions. nih.gov In a model system studying dynamic thiourea bonds, the self-exchange reaction of 1-hexyl-3-isopropyl-thiourea was shown to yield this compound and 1,3-diisopropylthiourea (B146723) upon heating. nih.gov This exchange highlights the dynamic covalent nature of the thiourea bond.

Another important transformation is the oxidation of the thiourea moiety. Research has shown that sterically hindered thioureas can undergo thermal oxidation to form the corresponding urea. nih.gov The proposed mechanism involves two steps: an initial formation of an intermediate complex between oxygen and the thiourea, followed by the loss of sulfur monoxide to yield the urea product. nih.gov

Kinetic Studies of Thiourea Exchange in Dynamic Covalent Networks

Dynamic covalent chemistry utilizes reversible reactions to create adaptable and responsive materials, often in the form of dynamic covalent networks (DCNs) or vitrimers. illinois.edursc.org The thiourea group is a valuable functional moiety in this field due to its ability to undergo associative exchange reactions, allowing network topologies to rearrange without depolymerization. nih.govresearchgate.net

Kinetic studies provide crucial data on the speed and energy requirements of these exchange reactions. An investigation into the dynamic nature of the thiourea bond used the self-exchange of 1-hexyl-3-isopropyl-thiourea as a model system. nih.gov This reaction, which produces this compound, was monitored by gas chromatography to determine its kinetics. nih.gov The study found that heating the system promotes the exchange, with equilibrium being reached in approximately one hour at temperatures between 130°C and 150°C. nih.gov From these kinetic experiments, the activation energy for the thiourea exchange was calculated. nih.gov

Table 2: Kinetic Parameters for Thiourea Exchange Reaction This table is based on data from a model system yielding this compound. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Time to Equilibrium | ~1 hour | 130-150 °C |

| Activation Energy (Ea) | 69.1 kJ/mol | - |

This activation energy is a critical parameter, as it dictates the temperature at which the network can be reprocessed or self-healed. A moderate activation energy allows the material to be stable at service temperatures but dynamic at elevated processing temperatures. These kinetic findings confirm that the thiourea bond is a dynamic covalent bond, enabling the design of reprocessable thermoset polymers. nih.gov

Mechanistic Insights into this compound's Role in Catalytic Processes

Thiourea derivatives have emerged as powerful organocatalysts for a variety of chemical transformations. nih.govwikidoc.org Their catalytic activity stems from their ability to act as dual hydrogen-bond donors through their two N-H protons. This functionality allows them to activate electrophiles and stabilize charged intermediates and transition states. nih.govubc.ca

The primary mechanism by which 1,3-disubstituted thioureas like this compound catalyze reactions is through "anion-abstraction" or anion-binding catalysis. nih.gov In this mechanistic model, the thiourea catalyst forms hydrogen bonds with an anionic leaving group on an electrophilic substrate. This interaction polarizes the substrate, facilitates the departure of the leaving group, and stabilizes the resulting cationic intermediate.

For instance, in the alkylation of an α-chloroether, a thiourea catalyst can activate the C-Cl bond. nih.gov Mechanistic studies suggest that this can proceed via an SN1-like pathway where the thiourea stabilizes the chloride anion as it dissociates, forming a carbocationic intermediate which is then attacked by a nucleophile. nih.gov The two N-H groups of the thiourea act cooperatively to bind the chloride ion, significantly lowering the activation energy of the C-Cl bond cleavage. While specific studies detailing the catalytic use of this compound were not the focus of the reviewed literature, this general mechanism is applicable. The hexyl groups would primarily influence the catalyst's solubility and steric profile, allowing it to operate in less polar environments compared to less substituted thioureas.

Table 3: Proposed Mechanistic Steps in Thiourea-Mediated Catalysis Based on the general anion-abstraction mechanism. nih.gov

| Step | Description | Role of this compound |

|---|---|---|

| 1. Catalyst-Substrate Association | The thiourea catalyst approaches the electrophilic substrate. | Formation of an initial encounter complex. |

| 2. H-Bonding and Activation | The two N-H protons of the thiourea form hydrogen bonds with the leaving group (e.g., a halide) of the substrate. | Activation of the substrate by polarizing the bond to the leaving group. |

| 3. Ion-Pair Formation | The leaving group dissociates, forming an ion pair composed of the cationic intermediate and the thiourea-bound anion. | Stabilization of the transition state and the resulting anion. |

| 4. Nucleophilic Attack | A nucleophile attacks the stabilized cationic intermediate. | Directing the stereochemical outcome (in asymmetric catalysis). |

| 5. Product Release | The product is formed, and the catalyst is regenerated. | Catalyst turnover to re-enter the catalytic cycle. |

The development of effective catalytic processes relies on a detailed understanding of these key interactions between the catalyst and substrates at the transition state. ubc.ca For this compound, its role as a hydrogen-bond donor is the cornerstone of its catalytic potential.

Computational and Theoretical Studies of 1,3 Dihexylthiourea

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on using the spatially dependent electron density as the fundamental variable, which in principle can determine the properties of a many-electron system. wikipedia.orgscispace.com DFT has become a widely used tool in chemistry and materials science for calculating properties like molecular geometries, energies, reaction mechanisms, and various spectroscopic parameters. researchgate.netresearchgate.net

Quantum Mechanical Calculations of Molecular Orbitals and Charge Distribution in Thioureas

Quantum mechanical calculations, particularly those employing DFT, provide significant insights into the electronic properties of thiourea (B124793) derivatives. These calculations are used to determine the optimized molecular structure and the energies of molecular orbitals. mdpi.com A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The shapes and distributions of these orbitals indicate where electron density is concentrated, which is crucial for understanding a molecule's reactivity. mdpi.comajol.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability of a molecule. nepjol.info A larger gap suggests higher stability and lower reactivity. For instance, in a study on a cytosine molecule, the HOMO-LUMO energy gap was calculated to be 4.94 eV, indicating significant chemical stability. nepjol.info

Mulliken charge analysis is another important output of these calculations, revealing the distribution of atomic charges within the molecule. nepjol.infoirjweb.com This analysis helps identify the most electronegative and electropositive centers, which are potential sites for nucleophilic and electrophilic attacks, respectively. irjweb.com For example, in one study, the oxygen atom was found to have the most negative potential, while a hydrogen atom showed the most positive potential. nepjol.info In another analysis of a thiazole (B1198619) derivative, nitrogen atoms were identified as having a more negative charge, indicating their electron-donating nature. irjweb.com

These computational approaches allow for the calculation of various quantum chemical parameters that describe a molecule's reactivity and stability, including ionization potential, electron affinity, electronegativity, hardness, and softness. mdpi.combamu.ac.in There is often a strong correlation observed between these computed values and the experimentally determined biological or chemical activity of thiourea derivatives. bamu.ac.in

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. nih.gov |

| LUMO Energy | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A larger gap implies higher stability. nepjol.info |

| Mulliken Charges | Describes the partial atomic charges, identifying electrophilic and nucleophilic centers. nepjol.infoirjweb.com |

| Electronegativity | Measures the power of an atom to attract electrons to itself. |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Dipole Moment | Provides information about the overall polarity of the molecule. mdpi.com |

Prediction of Spectroscopic Parameters and Conformational Preferences of Thiourea Derivatives

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters and analyze the conformational preferences of thiourea derivatives. These theoretical calculations often show good agreement with experimental data, validating the computational models. researchgate.net

DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm molecular structures. mdpi.comresearchgate.net For example, in studies of various thiourea derivatives, the calculated vibrational frequencies have shown a strong correlation with experimental FT-IR data. mdpi.comorientjchem.org DFT can also be used to compute theoretical ¹H-NMR and ¹³C-NMR chemical shifts, which are crucial for structural elucidation. researchgate.netnih.gov

The conformational landscape of thiourea derivatives is complex due to restricted bond rotation within the thioamide group, leading to different conformers such as syn-syn, syn-anti, and anti-anti. nih.gov The anti-anti conformer is often considered the most active for catalysis involving hydrogen bonding. nih.govacs.org However, computational studies have revealed that other conformations can be energetically more favorable. For instance, studies on N,N'-diphenylthiourea derivatives have shown that the folded syn-syn conformer can be favored due to intramolecular noncovalent interactions like London dispersion forces. nih.gov

Potential energy surface (PES) scans are performed to understand the rotational barriers around key bonds. For alkylthioureas, conformations with the alkyl groups cis to the sulfur atom are generally more stable than the trans forms. nih.gov In contrast, for phenylthiourea, a trans isomer in a syn geometry is the global minimum. nih.gov The rotational barriers around the C-N bond in thioureas are also influenced by substituents. nih.gov These computational insights into conformational preferences are essential for understanding the structure-property relationships and designing molecules with specific catalytic activities. nih.govacs.org

Molecular Simulations and Modeling

Molecular simulations and modeling have become indispensable tools for understanding and predicting the behavior of complex chemical systems, including those involving 1,3-dihexylthiourea. These methods provide insights at the molecular level that are often difficult to obtain through experiments alone.

COSMO-RS for Solvation Thermodynamics and Predictive Screening of DES Constituents

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemistry that calculates the thermodynamic properties of liquids and mixtures. wikipedia.orgresearchgate.net It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubilities, and partition coefficients without the need for system-specific parameters. wikipedia.orgresearchgate.net This makes it a valuable tool for the a priori screening of solvents and designing task-specific mixtures. nih.gov

COSMO-RS has proven particularly useful in the study of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs). osti.gov Given the vast number of possible HBA and HBD combinations, experimental screening is a daunting task. nsf.gov COSMO-RS offers a rapid screening method to predict the properties of DESs and identify suitable constituents for specific applications, such as CO₂ capture or liquid-liquid extraction. nih.govutp.edu.myresearchgate.net

The methodology involves generating the molecular structure and charge density distribution of the individual components using DFT. researchgate.net COSMO-RS then uses this information to calculate the chemical potential of each species in the liquid mixture, which forms the basis for predicting various thermodynamic properties. wikipedia.org Studies have shown that COSMO-RS can provide good predictions for solid-liquid and liquid-liquid equilibria in systems containing DESs. acs.org For example, it has been used to predict CO₂ solubility in DESs, with corrected models showing significantly improved accuracy compared to original predictions. nih.gov It has also been employed to screen hydrophobic DESs for the selective absorption of platform chemicals, analyzing molecular interactions through sigma profiles and potentials. nsf.gov

However, the accuracy of COSMO-RS predictions can vary depending on the system and the parameter set used (e.g., TZVP vs. TZVPD-FINE). acs.org While it can overestimate certain parameters, it is generally effective for obtaining relative results and trends, making it a valuable tool for the initial screening and design of DESs. researchgate.netua.pt

Modeling of Intermolecular Interactions in this compound-based DES Systems

Understanding the intermolecular interactions within a DES is crucial as they govern the solvent's physical and chemical properties, such as viscosity, thermal stability, and extraction efficiency. osti.govmdpi.comnih.gov These interactions primarily include hydrogen bonding, van der Waals forces, and electrostatic interactions between the HBA and HBD components. nih.govchemrxiv.org

Computational methods like DFT are used to investigate these interactions in detail. By analyzing complexes of the DES components, researchers can elucidate the nature and strength of the hydrogen bonds. univ-smb.frresearchgate.net Techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and Reduced Density Gradient (RDG) analysis provide quantitative and qualitative information about these noncovalent interactions. nih.govuniv-smb.frresearchgate.net

For instance, NBO analysis can reveal the stabilization energies associated with hydrogen bond formation. univ-smb.frresearchgate.net AIM and RDG analyses help to visualize and characterize the type and strength of the noncovalent interactions. nih.govresearchgate.net Molecular electrostatic potential (MESP) surface analysis can elucidate changes in charge distribution and polarizability upon DES formation. nih.gov

Predictive Modeling for Application Performance (e.g., Corrosion Inhibition, Extraction Efficiency)

Predictive modeling, often integrating machine learning with quantum chemical calculations, has emerged as a powerful strategy to forecast the performance of molecules in specific applications, such as corrosion inhibition and extraction. knepublishing.comresearchgate.net This approach aims to establish a quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) that links the molecular structure of a compound to its functional efficiency. knepublishing.com

For corrosion inhibition, the goal is to predict the inhibition efficiency (IE%) of a compound. knepublishing.com Thiourea and its derivatives are known to be effective corrosion inhibitors, with their performance often attributed to the presence of heteroatoms (N, S) and π-electrons which facilitate adsorption onto metal surfaces. mdpi.com The efficiency of these inhibitors can be enhanced by substituents; for example, substituting a hydrogen atom on the amino group with a methyl or phenyl group increases corrosion inhibition efficiency. mdpi.com

Predictive models for corrosion inhibition typically use quantum chemical descriptors calculated via DFT as input variables. researchgate.net These descriptors include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values are associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. nih.gov

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values indicate a greater ability to accept electrons from the metal surface. nih.gov

ΔE (HOMO-LUMO Energy Gap): A smaller energy gap generally correlates with higher inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can favor accumulation on the metal surface. researchgate.net

Fraction of Electrons Transferred (ΔN): This indicates the tendency of a molecule to donate electrons to the metal surface. Higher values often correlate with better inhibition. nih.gov

Electrophilicity (ω): This descriptor also relates to the electron-accepting capability of the inhibitor. nih.gov

These descriptors are then fed into machine learning algorithms, such as artificial neural networks or linear/non-linear regression models, to build a predictive model for IE%. knepublishing.comresearchgate.net Such models can then be used to screen new, untested compounds and guide the synthesis of more effective inhibitors. knepublishing.com

Similarly, for extraction applications involving DESs, predictive models can forecast extraction efficiency. The COSMO-RS model is a prime example, predicting properties like partition coefficients and activity coefficients, which are directly related to extraction performance. acs.orgscm.com By calculating the interaction energies between the solute, the DES components (like this compound), and the original solvent phase, COSMO-RS can screen for the most effective DES formulations for a given separation task. researchgate.netmdpi.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for 1,3-Dihexylthiourea Derivatives

The synthesis of thiourea (B124793) derivatives has traditionally involved methods such as the reaction of amines with isothiocyanates. researchgate.net However, recent research has focused on developing more efficient, sustainable, and versatile synthetic routes.

One promising approach involves the use of multicomponent reactions (MCRs). An MCR strategy utilizing elemental sulfur has been successfully applied to synthesize various thioureas, including those with aliphatic moieties, by replacing common activating groups like 3,5-bis(trifluoromethyl)phenyl with more tailorable functional groups. d-nb.info This method offers a streamlined process for creating a library of thiourea derivatives with diverse functionalities.

Another innovative strategy is the one-pot synthesis from amines and carbon disulfide. A method promoted by carbon tetrabromide under mild conditions provides a straightforward route to thioureas. researchgate.net Furthermore, syntheses in aqueous media are gaining traction as a green chemistry approach, avoiding the use of hazardous solvents and intermediates like isothiocyanates. researchgate.net For instance, the condensation of amines and carbon disulfide in water has been shown to be an efficient method for producing substituted thioureas. researchgate.net

The development of synthetic methods that avoid lachrymatory intermediates is also a key area of research. A one-step condensation of p-R-acetophenones, dioxane dibromide, and N,N'-dialkylthioureas has been developed to produce 2-amino-1,3-thiazoline derivatives, bypassing the need for hazardous ω-halogenated acetophenones. tandfonline.com

Theoretical studies are also playing a crucial role in understanding and optimizing synthetic pathways. Density Functional Theory (DFT) calculations have been used to investigate the mechanisms of converting dithiocarbamates to dialkyl thioureas, comparing different reaction pathways in the gas phase and in solution to identify the most favorable conditions. researchgate.net

Exploration of New Catalytic Applications for Thiourea Compounds

Thiourea derivatives are well-established as powerful organocatalysts, primarily due to their ability to act as hydrogen bond donors. d-nb.inforsc.org This interaction can activate electrophiles and stabilize transition states in a variety of chemical transformations. rsc.org The catalytic activity is often enhanced by the presence of electron-withdrawing groups on the aryl moieties adjacent to the thiourea nitrogen atoms. d-nb.info

Recent research has expanded the scope of thiourea catalysis to a wide range of reactions, including:

Diels-Alder reactions d-nb.info

Michael additions d-nb.inforesearchgate.net

Henry reactions d-nb.info

Acetalization d-nb.info

Mannich-type reactions d-nb.info

Ring-opening polymerizations d-nb.info

Aza-Henry reactions jst.go.jpnih.gov

A significant area of development is the design of bifunctional and multifunctional thiourea catalysts. jst.go.jpnih.gov These catalysts incorporate an additional functional group, such as a tertiary amine or an amino alcohol, which can act as a Brønsted base to activate the nucleophile simultaneously with the electrophile activation by the thiourea moiety. jst.go.jpnih.gov This cooperative activation has proven highly effective in a range of asymmetric reactions. jst.go.jpnih.gov

Furthermore, the mechanism of thiourea catalysis is being re-examined. While the hydrogen-bonding model is widely accepted, recent computational and experimental studies suggest that in some reactions, thiourea can act as a Brønsted acid. scispace.com For example, in the tetrahydropyranylation of alcohols, evidence points towards a mechanism where the thiourea protonates 3,4-dihydro-2H-pyran to form an oxacarbenium ion. scispace.com

The activity of thiourea catalysts can also be modulated. Studies have shown that the catalytic activity can be reversibly reduced by the coordination of anions like chloride and subsequently restored through anion metathesis, offering a switchable catalysis approach. researchgate.net

Advanced Functional Materials Development (e.g., Sensors, Supramolecular Assemblies)

The hydrogen-bonding capabilities of thiourea derivatives make them excellent building blocks for the development of advanced functional materials, particularly in the areas of chemical sensors and supramolecular chemistry. mdpi.comoup.com